molecular formula C20H16ClFN2OS B2949684 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223831-75-1

1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2949684
CAS No.: 1223831-75-1
M. Wt: 386.87
InChI Key: ITXYPQUJPWDKSF-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a diazaspiro[4.4]nonene core. The molecule features a 3-chlorobenzoyl group and a 4-fluorophenyl substituent, which contribute to its electronic and steric properties. Spirocyclic systems like this are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets .

Properties

IUPAC Name

(3-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2OS/c21-15-5-3-4-14(12-15)18(25)24-19(26)17(13-6-8-16(22)9-7-13)23-20(24)10-1-2-11-20/h3-9,12H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXYPQUJPWDKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a member of the diazaspiro family, characterized by its unique spirocyclic structure and the presence of both chlorobenzoyl and fluorophenyl substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}ClF N2_2S
  • Molecular Weight : 304.80 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thione group is known to participate in nucleophilic attack mechanisms, which can lead to the inhibition of specific enzymes or receptors.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Initial studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting proliferation. For instance, diazaspiro compounds have shown efficacy against various cancer cell lines, including HeLa cells .
  • Antimicrobial Properties : The presence of halogen atoms (chlorine and fluorine) in the structure may enhance the antimicrobial activity due to their electronegative nature, which can disrupt microbial cell membranes.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and growth.

Study 1: Anticancer Efficacy

In a study examining the effects of similar diazaspiro compounds on cancer cell lines, it was found that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to DNA damage and subsequent apoptosis induction .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related compounds against various bacterial strains. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in HeLa cells
AntimicrobialSignificant activity against bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Several structurally related compounds differ in substituent type, position, or core heterocycles. Key examples include:

Compound Name Substituents Core Structure CAS Number Purity/Yield Molecular Weight Reference
1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide 3-Cl-benzoyl, 4-F-phenyl Thiosemicarbazide 316151-86-7 85% yield ~300.7 (est.)
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 4-Cl-phenyl Diazaspiro[4.4]nonene-thione 899926-60-4 90% purity 294.8 (calc.)
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 4-butoxyphenyl Diazaspiro[4.4]nonene-thione 1325305-84-7 95% purity 302.44
(E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-F-phenyl, 4-CH₃-phenyl Chalcone N/A N/A 254.3 (calc.)

Key Observations :

  • Substituent Effects : The substitution of chlorine (electron-withdrawing) versus fluorine (smaller, electronegative) on the phenyl ring alters electronic properties. For example, the thiosemicarbazide derivative (CAS 316151-86-7) shows moderate yield (85%) compared to the spirocyclic 3-(4-chlorophenyl) analogue (90% purity), suggesting steric or synthetic challenges in spiro systems .
  • Core Heterocycles: The diazaspiro[4.4]nonene-thione core (e.g., CAS 899926-60-4) introduces conformational rigidity compared to linear thiosemicarbazides or chalcones. This rigidity may enhance metabolic stability in drug design .
  • Phenyl Ring Planarity: Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between 7.14°–56.26°, indicating variable planarity.
Pharmacological and Physicochemical Properties
  • Solubility and Bioavailability : The butoxyphenyl analogue (CAS 1325305-84-7) has a higher molecular weight (302.44) and bulkier substituent, likely reducing aqueous solubility compared to the fluorophenyl or chlorophenyl variants. This highlights the trade-off between lipophilicity and bioavailability in spirocyclic derivatives .
  • Synthetic Accessibility : Thiosemicarbazides (e.g., CAS 316151-86-7) are synthesized in higher yields (85–90%) compared to spirocyclic compounds, which often require multi-step routes and chiral resolution .
Conformational Analysis

The diazaspiro[4.4]nonene core introduces puckering parameters distinct from monocyclic systems. Using Cremer-Pople coordinates, the spiro ring’s puckering amplitude (q) and phase angle (φ) can be quantified, influencing binding modes in biological targets. For example, the 3-chlorobenzoyl group may stabilize specific puckered conformations, enhancing interactions with hydrophobic enzyme pockets .

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